![molecular formula C22H21N3O5S2 B3204868 N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040635-11-7](/img/structure/B3204868.png)
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene, an oxadiazole, and a sulfonamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and oxadiazole rings would likely make the molecule planar or nearly planar, while the sulfonamide group could introduce some degree of flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound polar and potentially soluble in water, while the thiophene and oxadiazole rings could contribute to its stability and rigidity .Scientific Research Applications
- The compound has been investigated as a potential bioactive molecule. Researchers have applied a catalytic protocol using ionic organic solids (such as 1,3-bis(carboxymethyl)imidazolium chloride) to prepare this compound via Michael addition of N-heterocycles to chalcones. The methodology demonstrates good green metrics, making it an environmentally friendly approach .
- Nitrogen-containing heteroarenes are essential components in natural products and synthetic compounds. Triazole derivatives, including the compound , exhibit diverse biological effects due to their structural characteristics. β-Azolyl ketones, such as this compound, have been explored for their potential as fungicides, bactericides, and herbicides .
- Additionally, the compound’s structural features make it easier to bind with target molecules, making it relevant for medicinal chemistry research .
- N-(tetrahydroquinolin-1-yl) amide derivatives, which share structural similarities with our compound, have been studied as NF-κB inhibitors. These compounds hold promise in anticancer drug research .
- Retinoid nuclear modulators (similar in structure to our compound) play a crucial role in treating metabolic and immunological diseases .
- Lipopolysaccharide (LPS)-induced inflammatory mediators, akin to our compound, may have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in pathogenesis .
Catalysis and Organic Synthesis
Biological Effects and Medicinal Chemistry
NF-κB Inhibition and Anticancer Research
Metabolic and Immunological Diseases
Neuroinflammation and Brain Disorders
Muscle Relaxant and Papaverin Synthesis
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-14-5-7-15(8-6-14)21-23-22(30-24-21)20-19(11-12-31-20)32(26,27)25(2)16-9-10-17(28-3)18(13-16)29-4/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYUKWJGPOITJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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